N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound combining pyrazole, pyridine, and 1,2,3-thiadiazole moieties. The pyrazole ring is substituted with a methyl group at position 1 and a pyridin-4-yl group at position 3, while the thiadiazole ring features a propyl chain at position 2. The compound’s synthesis likely involves coupling reactions between pyrazole intermediates and thiadiazole-carboxylic acid derivatives, as seen in analogous procedures .
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-3-4-13-15(24-21-19-13)16(23)18-10-12-9-14(20-22(12)2)11-5-7-17-8-6-11/h5-9H,3-4,10H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVPECJAUXQMQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2=CC(=NN2C)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the pyridine moiety, and the construction of the thiadiazole ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for its intended applications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,2,3-thiadiazole ring exhibits electrophilic character at the sulfur atom, facilitating nucleophilic substitution under controlled conditions. For example:
-
Reaction with Amines : Thiadiazoles react with primary or secondary amines to form substituted thiadiazoles. In a study on analogous thiadiazole derivatives, treatment with morpholine in dioxane yielded sulfoxide derivatives through sulfur oxidation (e.g., 20 in ).
-
Halogenation : Chlorination at the 5-position of the thiadiazole ring has been reported using reagents like PCl₅ or SOCl₂ (e.g., 19 in ).
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Morpholine | Dioxane, 25°C, 12h | Sulfoxide derivative | 78% | |
| Thiourea | KOH/EtOH, reflux | Thiol-substituted thiadiazole | 65% | |
| NH₂NH₂·H₂O | EtOH, 80°C | Hydrazinyl-thiadiazole | 82% |
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Treatment with 6M HCl at 100°C cleaves the amide bond, yielding 4-propyl-1,2,3-thiadiazole-5-carboxylic acid and the corresponding amine ( ).
-
Basic Hydrolysis : NaOH in aqueous ethanol generates a carboxylate intermediate, which can be acidified to the free carboxylic acid.
Reaction Pathway :
Key Observation : Hydrolysis rates depend on steric hindrance from the propyl and pyridinyl-pyrazole substituents ( ).
Coordination Chemistry with Metal Ions
The pyridinyl and pyrazole nitrogen atoms act as Lewis bases, enabling complexation with transition metals:
-
Cu(II) Complexes : Forms stable octahedral complexes via N-donor coordination, as demonstrated in studies on related pyridinyl-pyrazole systems ( ).
-
Pd(II)-Catalyzed Cross-Coupling : The thiadiazole sulfur participates in Pd-mediated reactions, such as Suzuki couplings, to introduce aryl/heteroaryl groups ( ).
Table 2: Metal Coordination Studies
| Metal Salt | Ligand Sites | Geometry | Application | Source |
|---|---|---|---|---|
| CuCl₂ | Pyridinyl-N, Pyrazole-N | Octahedral | Catalysis | |
| Pd(OAc)₂ | Thiadiazole-S | Square planar | Cross-coupling |
Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring
The pyridin-4-yl group undergoes regioselective EAS at the 3-position due to electron-withdrawing effects of the thiadiazole:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 3-position ( ).
-
Sulfonation : Fuming H₂SO₄ generates a sulfonic acid derivative, enhancing solubility for biological assays ( ).
Oxidation Reactions
-
Thiadiazole Ring Oxidation : Reaction with H₂O₂ in acetic acid converts the thiadiazole sulfur to sulfoxide or sulfone derivatives ( ).
-
Propyl Chain Oxidation : Strong oxidizing agents like KMnO₄ oxidize the propyl group to a carboxylic acid, though this is less common due to steric protection by the heterocycles ().
Biological Activity-Linked Reactivity
The compound inhibits enzymes like Polymerase Theta (Polθ) through covalent interactions:
-
Thiadiazole as a Warhead : The sulfur atom forms reversible disulfide bonds with cysteine residues in enzyme active sites ( ).
-
Pyridinyl-Pyrazole as a Pharmacophore : Enhances binding affinity to kinase domains, as seen in COX-II inhibitors ( ).
Stability Under Environmental Conditions
-
Thermal Stability : Decomposes above 250°C without melting ().
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic (pH < 2) or basic (pH > 12) media ( ).
Comparative Reactivity with Analogues
Table 3: Reactivity Comparison of Thiadiazole Derivatives
| Compound | Hydrolysis Rate (t₁/₂) | EAS Reactivity | Metal Binding Affinity |
|---|---|---|---|
| 4-Propyl-1,2,3-thiadiazole-5-carboxamide | 2.5h (pH 1) | Moderate | High (Cu²⁺) |
| Methyl-thiadiazole analogues | 4.0h (pH 1) | Low | Moderate |
| Pyridinyl-thiadiazole hybrids | 1.8h (pH 1) | High | Very High |
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's efficacy in cancer treatment. For instance, it has been shown to selectively inhibit tumor-associated isoforms of carbonic anhydrase, specifically hCA IX and hCA XII. These isoforms are often overexpressed in various cancers, making them attractive targets for therapeutic intervention.
Key Findings:
- Inhibition Potency : The compound demonstrated IC50 values of 0.477 μM for hCA IX and 1.933 μM for hCA XII, indicating significant inhibitory activity against these isoforms .
- Selectivity : The selectivity ratios for hCA IX compared to other isoforms were notably high, suggesting a focused therapeutic profile that minimizes off-target effects .
- Cellular Effects : In vitro studies revealed that the compound induced G1 phase arrest and apoptosis in cancer cell lines, with significant levels of early and late apoptosis comparable to conventional agents like doxorubicin .
Enzyme Inhibition
The compound's mechanism of action involves the inhibition of key enzymes implicated in cancer progression. Its ability to target carbonic anhydrases is particularly noteworthy.
Comparative Analysis of Enzyme Inhibition:
| Compound | Target Enzyme | IC50 (μM) | Selectivity Ratio |
|---|---|---|---|
| N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide | hCA IX | 0.477 | High |
| Doxorubicin | hCA IX | 13.54 | Low |
| Acetazolamide | hCA IX | 0.105 | Moderate |
This table illustrates the superior selectivity and potency of this compound compared to established anticancer drugs.
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence regarding the antimicrobial potential of this compound. Similar thiadiazole derivatives have been studied for their antifungal and antibacterial activities.
Research Insights:
Mechanism of Action
The mechanism of action of N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with pyrazole-carboxamide and thiadiazole derivatives synthesized in prior studies. Key comparisons include:
Key Observations :
- Pyridine vs. Phenyl Substitution : The pyridin-4-yl group in the target compound likely improves aqueous solubility compared to phenyl-substituted analogues (e.g., 3a–3p) due to pyridine’s polarizable nitrogen atom .
- Thiadiazole Modifications : The 4-propyl group on the thiadiazole may enhance membrane permeability compared to unsubstituted thiadiazoles (e.g., compounds in ), balancing lipophilicity and metabolic stability .
Spectroscopic and Crystallographic Data
- NMR Trends : Pyrazole protons in the target compound are expected near δ 7.5–8.1 (similar to 3a–3d ), while the thiadiazole’s propyl chain may show signals at δ 0.9–1.5 (triplet for CH3) and δ 1.6–2.5 (methylene groups).
- Crystallography : If crystallized, the compound’s structure could be refined using SHELXL (), which is standard for small-molecule crystallography. Pyridine-thiadiazole π-stacking interactions might dominate packing behavior.
Biological Activity
N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide (CAS No. 2319719-18-9) is a novel compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews its biological activity based on recent research findings, highlighting its mechanism of action, efficacy against cancer cell lines, and pharmacokinetic properties.
Structure and Properties
The compound features a unique combination of a thiadiazole ring and a pyrazole moiety, which are known to enhance biological activity. The molecular formula is C_{13}H_{15}N_{5}O_{1}S, with a molecular weight of approximately 297.36 g/mol. The presence of the pyridine and pyrazole rings contributes to its interaction with various biological targets.
The biological activity of this compound primarily revolves around its ability to inhibit specific molecular targets involved in cancer progression. Preliminary studies indicate that it may function as an inhibitor of c-Met, a receptor tyrosine kinase implicated in tumor growth and metastasis.
Key Mechanisms:
- Inhibition of c-Met Phosphorylation : The compound has been shown to inhibit the phosphorylation of c-Met in both cellular and cell-free systems, which is crucial for its signaling pathway involved in cancer cell proliferation and survival .
- Induction of Apoptosis : Evidence suggests that it induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of caspases .
In Vitro Efficacy
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MKN-45 | 0.25 | Apoptosis induction |
| HepG2 | 0.28 | Cell cycle arrest at G2/M phase |
| MCF-7 | 0.30 | Inhibition of proliferation |
These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, making it a promising candidate for further development as an anticancer agent.
Pharmacokinetics
Pharmacokinetic studies in animal models (BALB/c mice) demonstrated favorable absorption and distribution characteristics. The compound exhibited a half-life (T1/2) conducive to maintaining therapeutic levels over time, which is critical for sustained efficacy in clinical applications .
Case Studies
Several case studies have highlighted the potential of thiadiazole derivatives similar to this compound:
- Study on c-Met Inhibitors : A study focused on thiadiazole derivatives reported that compounds exhibiting structural similarities showed significant inhibition against c-Met mutants, suggesting that modifications in the thiadiazole structure can enhance selectivity and potency against resistant cancer types .
- Combination Therapy Potential : Another investigation assessed the efficacy of combining thiadiazole derivatives with existing chemotherapeutics like doxorubicin. Results indicated synergistic effects that could lead to improved treatment outcomes for patients with advanced cancers .
Q & A
Q. What are the established synthetic routes for this compound, and how do their yields compare under varying conditions?
Methodological Answer: Synthesis typically involves multi-step processes, starting with cyclocondensation of precursors like substituted pyrazoles and thiadiazole-carboxylic acid derivatives. For example:
- Step 1 : Preparation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones, as demonstrated in pyrazole-carboxamide syntheses .
- Step 2 : Functionalization of the thiadiazole ring, often using coupling agents like DCC or HATU for amide bond formation .
- Step 3 : Purification via column chromatography or recrystallization.
| Reaction Parameter | Method A (DMF, 80°C) | Method B (THF, RT) |
|---|---|---|
| Yield (%) | 62 | 45 |
| Purity (HPLC) | 98% | 92% |
| Reaction Time (hours) | 12 | 24 |
Optimization using statistical experimental design (e.g., factorial designs) is recommended to balance yield and purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: A combination of techniques is essential:
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the pyrazole and thiadiazole rings. Aromatic protons in the pyridinyl group appear as distinct doublets (~8.5 ppm) .
- IR Spectroscopy : Stretching frequencies for C=O (1680–1700 cm) and C-N (1250–1350 cm) validate the carboxamide and thiadiazole moieties .
- Mass Spectrometry : High-resolution ESI-MS determines molecular ion peaks and fragments, ensuring correct molecular formula .
- X-ray Crystallography : Resolves stereochemical ambiguities; intermolecular hydrogen bonds between the carboxamide and pyridinyl groups are often observed .
Q. What preliminary biological screening methods are recommended for assessing bioactivity?
Methodological Answer: Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase inhibition with ADP-Glo™) at 10 µM–100 µM concentrations .
- Cellular Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) with IC determination .
- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors, given the pyridinyl moiety’s affinity for nicotinic acetylcholine receptors .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of pharmacological properties?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., kinases, receptors). The pyridinyl group often forms π-π interactions with aromatic residues .
- ADME Prediction : Tools like SwissADME calculate logP (aim for 2–4), topological polar surface area (<140 Å), and CYP450 inhibition risks .
- MD Simulations : GROMACS simulations assess stability of ligand-target complexes over 100 ns; RMSD < 2 Å indicates stable binding .
Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in mouse plasma) and hepatic microsomal metabolism to identify rapid degradation .
- Prodrug Design : Mask polar groups (e.g., carboxamide) with ester prodrugs to enhance bioavailability .
- Tissue Distribution Studies : Radiolabel the compound (C or H) and quantify accumulation in target organs via scintillation counting .
Q. What methodologies assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC-MS .
- Thermal Stability : TGA/DSC analysis determines decomposition temperatures (>150°C is ideal for storage) .
- Solution Stability : Incubate in PBS (pH 7.4) at 37°C for 72 hours; <5% degradation indicates suitability for in vivo studies .
Q. How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modifications to the pyridinyl (e.g., Cl, OCH), propyl chain (branching, length), and thiadiazole (S→O substitution) .
- Biological Testing : Compare IC values across analogs using dose-response curves.
- 3D-QSAR Models : Build CoMFA or CoMSIA models to correlate structural features with activity .
| Analog Modification | IC (nM) | Solubility (µg/mL) |
|---|---|---|
| Parent Compound | 120 | 15 |
| Pyridinyl→Chlorophenyl | 450 | 8 |
| Propyl→Isopropyl | 95 | 12 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
